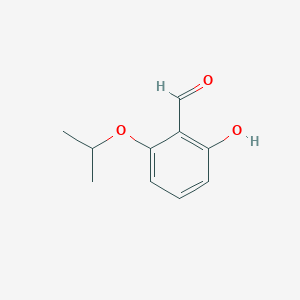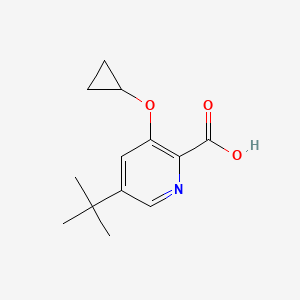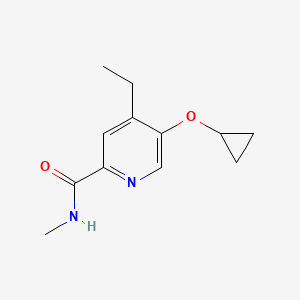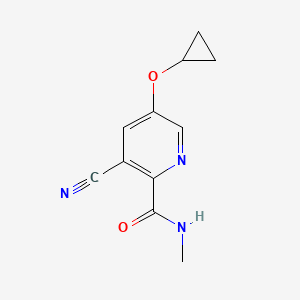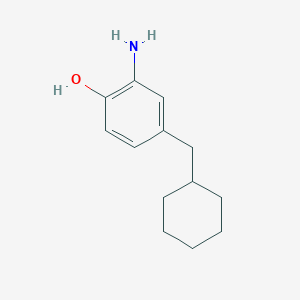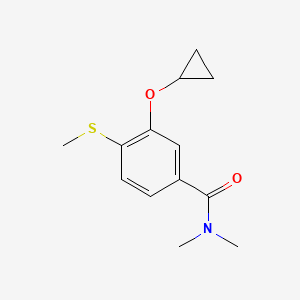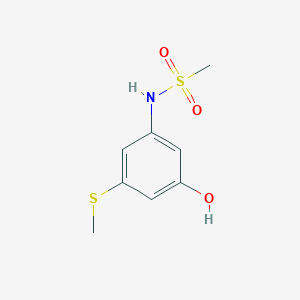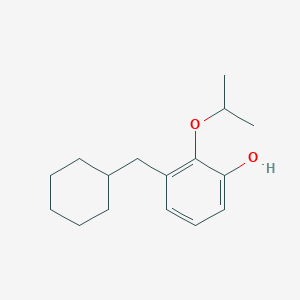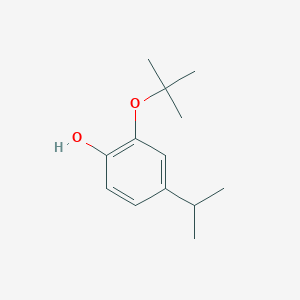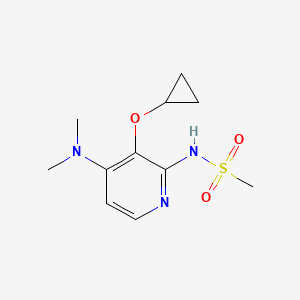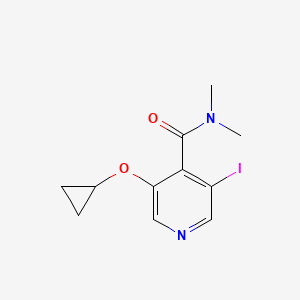
3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C10H13IN2O It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a dimethylisonicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopropoxy group and the isonicotinamide core.
Dimethylation: The dimethylation of the isonicotinamide moiety is carried out using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction progress.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The cyclopropoxy group can undergo ring-opening or cyclization reactions, leading to the formation of new ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-5-iodo-N,N-dimethylbenzamide: Shares structural similarities but differs in the position of the cyclopropoxy group and the core structure.
3-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine: Similar in having the cyclopropoxy and iodine groups but with a different amine substitution.
Uniqueness
3-Cyclopropoxy-5-iodo-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C11H13IN2O2 |
|---|---|
Peso molecular |
332.14 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-iodo-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)10-8(12)5-13-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
IGYCQAZEDKQDGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=NC=C1OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


